molecular formula C28H48Br2N4O2 B128981 alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide CAS No. 142632-31-3

alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide

Cat. No. B128981
M. Wt: 632.5 g/mol
InChI Key: OJASMMNWWIJWFK-KUSCCAPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide, also known as ABDP, is a chemical compound that has been widely used in scientific research. It belongs to the class of amine-reactive crosslinkers, which are commonly used to study protein-protein interactions and protein structure.

Mechanism Of Action

Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide is an amine-reactive crosslinker that reacts with primary amines on proteins, such as lysine residues, to form stable covalent bonds. The reaction occurs under mild conditions, and the resulting crosslinks are stable in the presence of denaturants such as urea and guanidine hydrochloride. alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can crosslink proteins in their native state, allowing the identification of protein complexes and the determination of protein quaternary structures.

Biochemical And Physiological Effects

Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide has no known biochemical or physiological effects on living organisms. It is a chemical compound that is used exclusively in scientific research.

Advantages And Limitations For Lab Experiments

Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide has several advantages for lab experiments. It is a highly specific crosslinker that reacts with primary amines on proteins, allowing for the selective labeling and crosslinking of proteins. alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide is also a water-soluble compound, which makes it easy to handle and use in lab experiments. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can crosslink proteins in their native state, allowing for the identification of protein complexes and the determination of protein quaternary structures.
However, there are also some limitations to the use of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide in lab experiments. One limitation is that alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can only crosslink proteins that have primary amines, such as lysine residues. Proteins that do not have primary amines cannot be crosslinked with alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can only crosslink proteins that are in close proximity to each other. Proteins that are separated by large distances cannot be crosslinked with alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide.

Future Directions

There are several future directions for the use of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide in scientific research. One future direction is the development of new crosslinkers that can crosslink proteins that do not have primary amines. Another future direction is the development of new techniques for the detection and identification of crosslinked proteins. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can be used in combination with other crosslinkers to study protein-protein interactions and protein structure in greater detail.

Synthesis Methods

The synthesis of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide involves the reaction between p-xylene diamine and N,N-diethylcarbamoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine to obtain alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide. The purity of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can be improved by recrystallization from ethanol. The chemical structure of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide is shown below:

Scientific Research Applications

Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide has been widely used in scientific research to study protein-protein interactions and protein structure. It can be used to crosslink proteins in their native state, allowing the identification of protein complexes and the determination of protein quaternary structures. alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can also be used to study protein conformational changes and protein-protein interactions in solution. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can be used to label proteins with fluorescent dyes or biotin, which allows for the detection of proteins in complex mixtures.

properties

CAS RN

142632-31-3

Product Name

alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide

Molecular Formula

C28H48Br2N4O2

Molecular Weight

632.5 g/mol

IUPAC Name

(3R)-1-[[4-[[(3R)-3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide;dihydrobromide

InChI

InChI=1S/C28H46N4O2.2BrH/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4;;/h13-16,25-26H,5-12,17-22H2,1-4H3;2*1H/t25-,26-;;/m1../s1

InChI Key

OJASMMNWWIJWFK-KUSCCAPHSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1CCCN(C1)CC2=CC=C(C=C2)CN3CCC[C@H](C3)C(=O)N(CC)CC.Br.Br

SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC.Br.Br

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC.Br.Br

Origin of Product

United States

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